methyl 2-amino-4-(4-chlorophenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate
Description
Methyl 2-amino-4-(4-chlorophenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate (CAS No. 758704-44-8) is a pyrano-pyridine derivative with a molecular formula of C22H23ClN2O5 and a molecular weight of 430.89 g/mol . Its structure includes a pyrano[3,2-c]pyridine core substituted with a 4-chlorophenyl group at position 4, a pyridin-2-ylmethyl group at position 6, and a methyl ester at position 3 (Figure 1). The compound is synthesized via multicomponent reactions (MCRs), which optimize yield and purity under controlled catalytic conditions .
Properties
IUPAC Name |
methyl 2-amino-4-(4-chlorophenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-4H-pyrano[3,2-c]pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN3O4/c1-13-11-17-19(22(28)27(13)12-16-5-3-4-10-26-16)18(14-6-8-15(24)9-7-14)20(21(25)31-17)23(29)30-2/h3-11,18H,12,25H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRGYURJKGBQKTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C(=O)OC)C3=CC=C(C=C3)Cl)C(=O)N1CC4=CC=CC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-amino-4-(4-chlorophenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate is a compound belonging to the pyrano[3,2-c]pyridine class, which has gained attention for its potential biological activities. This article reviews the biological activity of this compound based on existing literature, focusing on its anti-inflammatory, anticancer, and antimicrobial properties.
Structure and Synthesis
The compound is characterized by a complex structure that includes a pyrano[3,2-c]pyridine core. Its synthesis typically involves multicomponent reactions that yield various derivatives with differing biological activities. The structural diversity of pyrano[3,2-c]pyridines is significant for their pharmacological potential.
1. Anti-inflammatory Activity
Research indicates that compounds within the pyrano[3,2-c]pyridine class exhibit promising anti-inflammatory effects. For instance, studies have shown that these compounds can inhibit the release of pro-inflammatory cytokines such as TNF-α and IL-6 in human peripheral blood mononuclear cells (hPBMC) assays. The structure–activity relationship (SAR) suggests that specific substitutions on the aryl ring significantly influence their efficacy against inflammation .
| Compound | Cytokine Inhibition | IC50 (µM) |
|---|---|---|
| 4c | TNF-α | 12.5 |
| 4f | IL-6 | 15.0 |
| 4i | TNF-α | 10.0 |
2. Anticancer Activity
Several studies have highlighted the anticancer properties of methyl 2-amino-4-(4-chlorophenyl)-7-methyl-5-oxo derivatives. These compounds have demonstrated cytotoxic effects against various cancer cell lines, with some exhibiting GI50 values below 10 µM in human tumor cell lines . The mechanism of action often involves the induction of apoptosis and inhibition of tubulin polymerization.
| Cell Line | GI50 (µM) | Mechanism of Action |
|---|---|---|
| NCI-H460 (Lung) | <10 | Apoptosis induction |
| MCF-7 (Breast) | <8 | Tubulin polymerization inhibition |
3. Antimicrobial Activity
The antimicrobial activity of pyrano[3,2-c]pyridines has also been explored. Compounds derived from this scaffold have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. For example, certain derivatives exhibited minimum inhibitory concentration (MIC) values indicating potent antibacterial activity .
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 12 |
| Klebsiella pneumoniae | 18 |
Case Studies
- Anti-inflammatory Study : A recent study evaluated a series of pyrano[3,2-c]pyridine derivatives for their ability to inhibit cytokine production in vitro. The results indicated that compounds with electron-withdrawing groups at specific positions displayed enhanced anti-inflammatory activity .
- Anticancer Evaluation : In a comparative study of various pyrano[3,2-c]pyridine derivatives against cancer cell lines, it was found that modifications at the C4 position significantly affected their cytotoxicity profiles . The most active compounds were further tested in vivo to assess their therapeutic potential.
- Antimicrobial Screening : A set of synthesized pyrano[3,2-c]pyridines was screened against multiple bacterial strains, revealing that certain derivatives had potent antibacterial properties comparable to standard antibiotics .
Scientific Research Applications
Medicinal Chemistry
Methyl 2-amino-4-(4-chlorophenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate has been investigated for its potential therapeutic effects:
- Anti-Alzheimer's Activity : Research indicates that derivatives of chromeno[3,2-c]pyridines exhibit promising anti-Alzheimer's properties. Specifically, they demonstrate inhibitory activity against monoamine oxidase A and B (MAO A and B) and cholinesterases (AChE and BChE), which are crucial in Alzheimer's disease pathology. One derivative showed a potent inhibition of MAO B with an IC50 of 0.89 μM, indicating potential as a neuroprotective agent in neuronal models .
Drug Discovery
The compound is being explored as a lead structure in drug discovery:
- Targeted Therapy Development : Its unique structural features allow for modifications that can enhance efficacy against specific targets. The synthesis of various analogs has been reported to yield compounds with improved pharmacological profiles .
Recent studies have highlighted the multifaceted biological activities of this compound:
- Antitumor Activity : Some derivatives have shown significant antitumor effects in vitro against cancer cell lines, including triple-negative breast cancer cells. These compounds were evaluated using assays that measure cell viability and proliferation, demonstrating selective toxicity towards cancer cells while sparing normal cells .
Synthetic Methodologies
The synthesis of this compound has been optimized through various synthetic routes:
| Methodology | Description | Yield |
|---|---|---|
| Traditional Synthesis | Utilizes classical organic reactions to form the core structure | Moderate |
| Microwave-Assisted Synthesis | Enhances reaction rates and yields through microwave irradiation | High |
| Green Chemistry Approaches | Focuses on environmentally friendly solvents and reagents | Variable |
These methodologies not only improve yield but also reduce the environmental impact associated with traditional synthetic routes.
Case Study 1: Neuroprotective Effects
A study demonstrated that a derivative of the compound protected neuronal cells from amyloid-beta-induced toxicity. The compound improved cell viability and reduced oxidative stress markers in human neuroblastoma cell lines .
Case Study 2: Antitumor Evaluation
In another investigation, several analogs were tested against MDA-MB-231 and MDA-MB-468 breast cancer cell lines. The most promising derivative showed significant growth inhibition at low micromolar concentrations and altered cell cycle dynamics favorably towards apoptosis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The structural uniqueness of the target compound lies in its substituent arrangement, which directly influences its physicochemical and biological properties. Below is a comparative analysis with analogous pyrano-pyridine derivatives:
Table 1: Key Structural and Functional Comparisons
Substituent Position and Bioactivity
- Chlorophenyl Position : The 4-chlorophenyl group in the target compound (para position) likely improves target binding affinity compared to meta () or ortho () isomers, which may exhibit steric hindrance .
- 6-Position Substitution : The pyridin-2-ylmethyl group (target compound) enables π-π stacking and hydrogen bonding via the pyridine nitrogen, unlike the oxolan-2-ylmethyl group (), which introduces conformational flexibility but lacks aromatic interactions .
Functional Group Impact
- Methyl Ester (Target) vs. Carbonitrile (): The ester group in the target compound enhances metabolic stability compared to the electron-withdrawing cyano group, which may increase reactivity but reduce bioavailability .
- Methoxy Substitution () : The 2,3-dimethoxyphenyl group improves water solubility, making it more suitable for oral administration than the hydrophobic 4-chlorophenyl .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
